

(3S,4R)-4-aminooxan-3-ol hydrochloride for enzyme inhibition assays

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Compound of Interest

Compound Name: (3S,4R)-4-aminooxan-3-ol
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Application Note & Protocol

(3S,4R)-4-aminooxan-3-ol hydrochloride (Isofagomine) for In Vitro Enzyme Inhibition Assays

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of **(3S,4R)-4-aminooxan-3-ol hydrochloride**, also known as Isofagomine (IFG), in enzyme inhibition assays. Isofagomine is a potent, competitive inhibitor of glycosidases, with significant therapeutic interest as a pharmacological chaperone for lysosomal enzymes such as acid β -glucosidase (GCase), which is implicated in Gaucher disease.^{[1][2][3][4]} This document outlines the scientific basis of Isofagomine's mechanism of action and provides a step-by-step protocol for determining its inhibitory potency (IC₅₀) against a model glycosidase. The intended audience for this guide includes researchers in biochemistry, cell biology, and drug discovery.

Scientific Background and Mechanism of Action

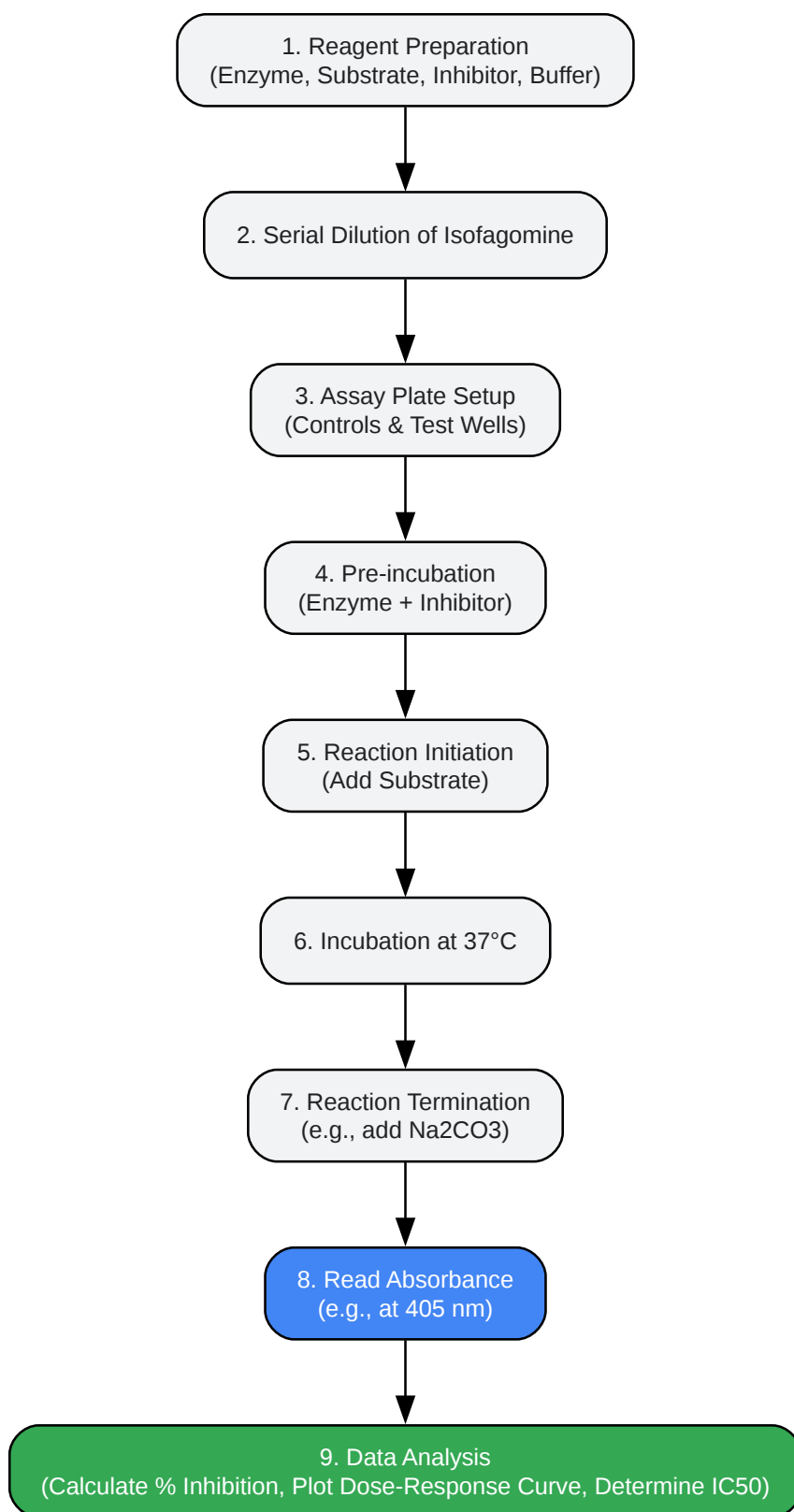
(3S,4R)-4-aminooxan-3-ol hydrochloride, or Isofagomine, is an iminosugar that functions as a structural mimic of the natural substrate of glycosidases. Its primary mechanism of action is competitive inhibition, where it binds to the active site of the enzyme, preventing the binding and processing of the natural substrate.^{[2][4]}

In the context of lysosomal storage disorders like Gaucher disease, Isofagomine exhibits a particularly interesting dual function. At the neutral pH of the endoplasmic reticulum (ER), it binds with high affinity to mutant forms of GCase, acting as a pharmacological chaperone that stabilizes the protein structure and facilitates its correct folding and trafficking to the lysosome. [1][2][5] Once in the acidic environment of the lysosome, the affinity of Isofagomine for the enzyme is reduced, allowing it to dissociate and the now-stabilized enzyme to exhibit increased catalytic activity. [2][5] This chaperone effect has been shown to increase the cellular activity of mutant GCase in patient-derived cells. [1][3][6]

The inhibitory properties of Isofagomine are crucial to its function and are the focus of the assays described herein. Understanding its inhibitory constant (K_i) and half-maximal inhibitory concentration (IC_{50}) is fundamental to its application in both basic research and therapeutic development. [7][8]

Experimental Design and Workflow

The following diagram illustrates the general workflow for determining the IC_{50} value of Isofagomine against a target glycosidase.



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Caption: Workflow for IC₅₀ determination of Isofagomine.

Protocol: Determination of IC₅₀ for α -Glucosidase Inhibition

This protocol describes a colorimetric assay to determine the IC₅₀ value of **(3S,4R)-4-aminooxan-3-ol hydrochloride** using α -glucosidase from *Saccharomyces cerevisiae* as a model enzyme and p-nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate. The enzyme cleaves pNPG to release p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm.^{[9][10][11]}

Materials and Reagents

- **(3S,4R)-4-aminooxan-3-ol hydrochloride** (Isofagomine)
- α -Glucosidase from *Saccharomyces cerevisiae* (e.g., Sigma-Aldrich, G5003)
- p-Nitrophenyl- α -D-glucopyranoside (pNPG)
- Sodium phosphate buffer (50 mM, pH 6.8)
- Sodium carbonate (Na₂CO₃), 0.1 M
- Dimethyl sulfoxide (DMSO)
- 96-well clear, flat-bottom microplates
- Microplate reader capable of measuring absorbance at 405 nm
- Multichannel pipette

Reagent Preparation

- **Inhibitor Stock Solution:** Prepare a 10 mM stock solution of Isofagomine in sterile water. Store at -20°C.
- **Enzyme Solution:** Prepare a 0.5 U/mL solution of α -glucosidase in 50 mM sodium phosphate buffer (pH 6.8). Prepare this solution fresh before each experiment.

- **Substrate Solution:** Prepare a 1 mM solution of pNPG in 50 mM sodium phosphate buffer (pH 6.8). Prepare this solution fresh before each experiment.
- **Stopping Solution:** Prepare a 0.1 M solution of sodium carbonate in water.

Assay Procedure

- **Serial Dilution of Inhibitor:**
 - Perform a serial dilution of the Isofagomine stock solution in sodium phosphate buffer to obtain a range of concentrations (e.g., 1000 μ M, 500 μ M, 250 μ M, 125 μ M, 62.5 μ M, 31.25 μ M, 15.6 μ M, 0 μ M).
- **Assay Plate Setup:**
 - Add 50 μ L of the appropriate Isofagomine dilution to the wells of a 96-well plate in triplicate.
 - **Negative Control (100% enzyme activity):** Add 50 μ L of phosphate buffer to triplicate wells.
 - **Blank Controls:** Add 100 μ L of phosphate buffer to triplicate wells (for enzyme and substrate blanks).
- **Pre-incubation:**
 - Add 50 μ L of the α -glucosidase solution (0.5 U/mL) to all wells except the substrate blank wells.
 - Mix gently by tapping the plate.
 - Incubate the plate at 37°C for 10 minutes.
- **Reaction Initiation and Incubation:**
 - Add 50 μ L of the pNPG substrate solution (1 mM) to all wells to start the reaction.
 - Incubate the plate at 37°C for 20 minutes.
- **Reaction Termination:**

- Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.
- Measurement:
 - Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

- Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
- Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each Isofagomine concentration:

$$\% \text{ Inhibition} = [(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$$

- Abs_control: Absorbance of the negative control (enzyme + substrate, no inhibitor).
- Abs_sample: Absorbance of the well with the inhibitor.
- Determine IC50:
 - Plot the percent inhibition against the logarithm of the Isofagomine concentration.
 - Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of Isofagomine that produces 50% inhibition.^{[7][8]}

Key Experimental Parameters and Expected Results

The following table summarizes the key parameters for the α-glucosidase inhibition assay with Isofagomine.

Parameter	Recommended Value	Rationale
Enzyme	α -Glucosidase (<i>S. cerevisiae</i>)	Commercially available, well-characterized model enzyme.
Substrate	p-Nitrophenyl- α -D-glucopyranoside (pNPG)	Chromogenic substrate allowing for easy spectrophotometric detection. [10]
Inhibitor	(3S,4R)-4-aminooxan-3-ol HCl	The compound under investigation.
Buffer	50 mM Sodium Phosphate, pH 6.8	Optimal pH for <i>S. cerevisiae</i> α -glucosidase activity.
Temperature	37°C	Standard temperature for enzymatic assays, mimicking physiological conditions.
Pre-incubation Time	10 minutes	Allows the inhibitor to bind to the enzyme before the substrate is introduced.
Reaction Time	20 minutes	Ensures sufficient product formation for a robust signal within the linear range of the reaction.
Detection Wavelength	405 nm	The absorbance maximum for the p-nitrophenol product.[9]
Expected IC50	Varies (typically in the nM to low μ M range for target glycosidases)	The precise IC50 will depend on the specific enzyme and assay conditions. For GCase, the Ki is reported to be around 30 nM.[2]

Advanced Considerations and Troubleshooting

- **Enzyme Kinetics:** To fully characterize the inhibition, it is recommended to perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations. This allows for the determination of the inhibition constant (K_i) and confirmation of the competitive inhibition mechanism through methods like Lineweaver-Burk plots.^{[12][13][14]}
- **Inhibitor Solubility:** Ensure that the Isofagomine is fully dissolved in the buffer at all tested concentrations.
- **Linear Range:** It is crucial to ensure that the enzyme reaction proceeds within the linear range with respect to time and enzyme concentration. This can be verified in preliminary experiments.
- **Pharmacological Chaperone Assays:** For studying the chaperone activity of Isofagomine, cell-based assays are required. This typically involves incubating patient-derived cells with the compound, followed by cell lysis and measurement of the target enzyme's activity.^{[1][3]}

Conclusion

(3S,4R)-4-aminooxan-3-ol hydrochloride (Isofagomine) is a valuable tool for studying glycosidase activity and for the development of pharmacological chaperones. The protocol provided in this application note offers a reliable method for determining its inhibitory potency. Careful experimental design and data analysis are essential for obtaining accurate and reproducible results.

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